molecular formula C8H12N2O2 B13620443 2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13620443
M. Wt: 168.19 g/mol
InChI Key: NICAKHRZFUFWCQ-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring allows for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and solvent selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce different functional groups into the pyrazole ring.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,5-dimethyl-1H-pyrazol-4-yl)formamido]propanoic acid
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-5(8(11)12)7-4-9-10(3)6(7)2/h4-5H,1-3H3,(H,11,12)

InChI Key

NICAKHRZFUFWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)C(=O)O

Origin of Product

United States

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